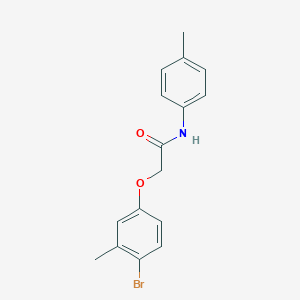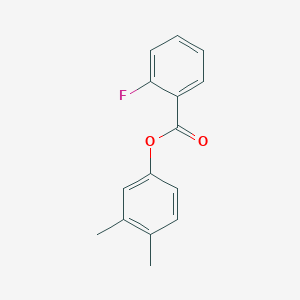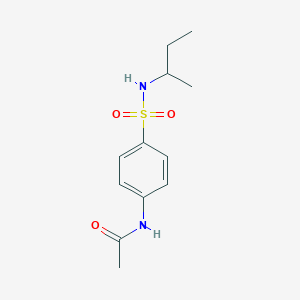
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one, also known as BHMC, is a synthetic compound that has been widely studied for its potential applications in scientific research. BHMC is a member of the chromone family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation and survival. 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell signaling pathways that promote cell survival and proliferation.
Biochemical and physiological effects:
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and induction of apoptosis (programmed cell death). 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has also been shown to modulate the expression of various genes involved in cell signaling and immune response pathways.
実験室実験の利点と制限
One of the advantages of using 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is that 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one is not very soluble in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one. One area of interest is the development of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one analogs with improved solubility and/or biological activity. Another area of interest is the further investigation of the mechanism of action of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one, which could lead to the development of more specific and effective treatments for various diseases. Finally, the potential applications of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one in immunotherapy and other areas of medicine should be further explored.
合成法
The synthesis of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one involves the reaction of 2-amino-1H-benzimidazole with 6-bromo-3-hexylchromone in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-methoxyaniline to yield 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one.
科学的研究の応用
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been shown to exhibit anti-tumor activity in various cancer cell lines. In neurology, 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
特性
製品名 |
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one |
|---|---|
分子式 |
C29H29N3O3 |
分子量 |
467.6 g/mol |
IUPAC名 |
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one |
InChI |
InChI=1S/C29H29N3O3/c1-3-4-5-6-11-19-16-20-17-21(28-30-22-12-7-8-13-23(22)31-28)29(35-27(20)18-25(19)33)32-24-14-9-10-15-26(24)34-2/h7-10,12-18,32H,3-6,11H2,1-2H3,(H,30,31) |
InChIキー |
OMOIBDIEGFFDIV-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCC1=CC2=CC(=C(OC2=CC1=O)NC3=CC=CC=C3OC)C4=NC5=CC=CC=C5N4 |
SMILES |
CCCCCCC1=CC2=CC(=C(OC2=CC1=O)NC3=CC=CC=C3OC)C4=NC5=CC=CC=C5N4 |
正規SMILES |
CCCCCCC1=CC2=CC(=C(OC2=CC1=O)NC3=CC=CC=C3OC)C4=NC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B269447.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B269449.png)



![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)





![N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269470.png)